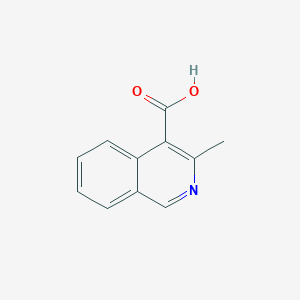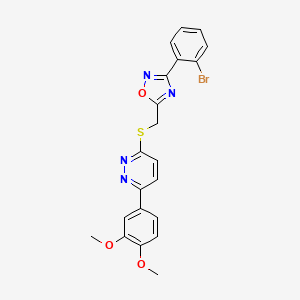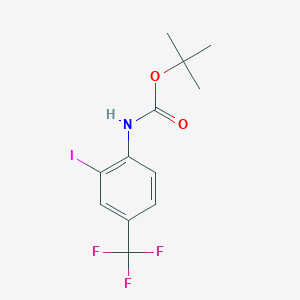
3-Methyl-4-isoquinolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. For 3-methylisoquinoline-6-carboxylic acid, the molecular formula is C11H9NO2 . For 3-methyl-4-isoxazolecarboxylic acid, the molecular formula is C5H5NO3 .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as color, density, hardness, and solubility . Unfortunately, specific information about the physical and chemical properties of 3-Methyl-4-isoquinolinecarboxylic acid is not available.Wissenschaftliche Forschungsanwendungen
Analytical Chemistry and Mass Spectrometry
Research has highlighted the unique mass spectrometric dissociation pathways of isoquinoline derivatives, providing insights into their analytical applications. The unusual fragmentation behavior of isoquinoline-3-carboxamides, underpinned by reversible water adduct formation, offers a novel analytical tool for the screening of drug candidates and their metabolites. This behavior is instrumental in developing LC/MS(/MS) based procedures for identifying HIF-stabilizers in clinical, forensic, and sports drug testing (Beuck et al., 2009; Thevis et al., 2008).
Synthetic Chemistry
Isoquinoline derivatives have been employed as intermediates in the synthesis of complex molecules. Their reactivity has been leveraged in the development of novel synthetic methodologies, such as the four-component one-pot synthesis of polyhydroquinoline derivatives using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate. This approach underscores the utility of isoquinoline derivatives in clean, efficient, and high-yield synthetic processes (Khaligh, 2014).
Pharmacology and Drug Development
Isoquinoline derivatives have been explored for their potential in drug development, particularly in the context of neurological disorders and cancer. Studies have investigated their roles as endogenous neurotoxins and their implications in the etiology of Parkinson's disease, suggesting a link between environmental exposure to isoquinoline compounds and neurodegenerative diseases (McNaught et al., 1998). Additionally, the antitumor activity of 3-arylisoquinoline derivatives has been evaluated, highlighting the importance of structural modifications in enhancing therapeutic efficacy against various cancer cell lines (Cho et al., 1997).
Material Science
The study of 1,8-naphthalimide derivatives, structurally related to isoquinoline, has provided insights into their applications in material science. These compounds exhibit aggregation-enhanced emission and solid-state emission properties, which are pertinent to the development of advanced materials for optical and electronic applications. The modulation of these properties through chemical structure offers avenues for designing novel materials with tailored photophysical behaviors (Srivastava et al., 2016).
Eigenschaften
IUPAC Name |
3-methylisoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-10(11(13)14)9-5-3-2-4-8(9)6-12-7/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJQYMHOTDRTAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-9-(2-fluorobenzyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2652399.png)

![N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-4-phenylbenzamide](/img/structure/B2652404.png)
![1-[3-[[4-(4-Fluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2652405.png)



![4-{2-Methyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B2652411.png)

![methyl 2-[N-(cyanomethyl)-1-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]formamido]acetate](/img/structure/B2652416.png)

![5-(cyclopentylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2652419.png)

